
Omarigliptin
描述
奥马利格鲁肽,也称为 MK-3102,是一种强效、长效的口服抗糖尿病药物,属于二肽基肽酶-4 (DPP-4) 抑制剂类。它用于每周一次治疗 2 型糖尿病。奥马利格鲁肽通过抑制酶 DPP-4 起作用,从而增加促胰岛素分泌激素(如胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌肽 (GIP))的水平。 这些激素通过增加胰岛素分泌、减少胰高血糖素释放和减缓胃排空来帮助调节血糖水平 .
准备方法
奥马利格鲁肽的合成涉及几个关键步骤,包括使用钌催化的反应。 合成路线通常包括以下步骤 :
动态动力学拆分 (DKR) 还原: 外消旋 α-氨基酮被还原以设置两个相邻的手性中心。
环异构化: 双炔丙基醇发生环异构化形成二氢吡喃。
钌催化的氧化: 二氢吡喃被氧化形成所需的吡喃酮。
奥马利格鲁肽的工业生产方法涉及将这些反应放大以实现高产率和纯度。 该工艺包括使用高效催化剂和优化的反应条件,以确保合成的可重复性和可扩展性 .
化学反应分析
Liquid-Liquid Extraction (LLE) Optimization
Omarigliptin’s extraction from human plasma involves a tertiary butyl methyl ether–diethyl ether (TBME-DEE) mixture, achieving 98.5% recovery with minimal emulsion formation. Acetonitrile acts as a diluent for the internal standard (alogliptin), enhancing reproducibility and reducing matrix effects .
Parameter | Value/Description |
---|---|
Extraction solvent | TBME-DEE (1:1 v/v) |
Recovery efficiency | 98.5% |
Internal standard | Alogliptin (10 µL in acetonitrile) |
Matrix effect reduction | ≤5% variability |
Chromatographic and Mass Spectrometric Conditions
LC-MS/MS analysis employs a Zorbax SB-C18 column (1.8 µm, 50 × 2.1 mm) with an isocratic mobile phase of acetonitrile/0.3% formic acid (90:10, v/v) . Key parameters include:
Parameter | Value |
---|---|
Flow rate | 0.3 mL/min |
Injection volume | 10 µL |
Run time | 1.2 min |
Column temperature | 25°C |
Detection mode | Positive ESI |
Mass transitions (MRM):
-
This compound: m/z 399.2 → 153.0 (40 V cone voltage, 50 eV collision energy)
-
Alogliptin (IS): m/z 340.2 → 116.0 (30 V cone voltage, 55 eV collision energy)
Blood-Brain Barrier (BBB) Penetration and Formulation
This compound’s lipophilicity (logP = 1.8) enables BBB crossing, achieving a brain/plasma ratio of 0.22 after oral administration. Intranasal delivery with sodium lauryl sulfate (SLS) enhances this ratio to 0.72 (3.3× improvement) .
Route | Brain GLP-1 Increase | BBB Penetration Ratio |
---|---|---|
Oral | 1.8× baseline | 0.22 |
Intranasal (SLS) | 2.6× baseline | 0.72 |
Key interactions:
-
Solubilization: SLS micelles improve drug solubility via hydrophobic interactions.
-
Enhancement: SLS disrupts nasal mucosa, increasing paracellular transport .
Stability and Degradation
This compound remains stable in plasma under:
-
Freeze-thaw cycles (3 cycles, −80°C to 25°C).
-
Short-term storage (24 hr at 25°C).
No significant degradation occurs under acidic (0.1% formic acid) or oxidative (acetonitrile) LC-MS/MS conditions .
Species-Specific Protein Binding
Human plasma exhibits 10–13% lower recovery compared to rat plasma, attributed to stronger drug-protein binding in humans .
科学研究应用
Clinical Trials and Meta-Analyses
Numerous clinical trials have established the efficacy of omarigliptin in reducing hemoglobin A1c (HbA1c) levels and fasting plasma glucose (FPG) in patients with T2DM. A meta-analysis involving 16 randomized controlled trials with 8,804 participants demonstrated that this compound significantly reduced HbA1c levels compared to placebo and other antihyperglycemic agents (mean difference of -0.58%) .
Key Findings from Clinical Studies:
- HbA1c Reduction : In one study, this compound resulted in a reduction of HbA1c by 0.61% after 16 weeks compared to placebo .
- FPG Reduction : Another analysis indicated a decrease in FPG by 0.48 mmol/L when compared to control groups .
- Achievement of Glycemic Targets : this compound increased the number of participants achieving HbA1c < 7.0% by 103% compared to controls .
Safety Profile
This compound has been reported to have a favorable safety profile. Adverse events (AEs) were similar across treatment groups, with no significant differences in serious AEs or hypoglycemic events when compared to placebo . The incidence of symptomatic hypoglycemia was slightly higher in the this compound group but did not lead to severe cases .
Repositioning Potential
Recent studies have explored the potential for repositioning this compound for other therapeutic applications, particularly in neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound is capable of crossing the blood-brain barrier (BBB), which is a significant finding since most DPP-4 inhibitors do not have this capability .
Neuroprotective Effects
- Mechanism : By crossing the BBB, this compound may exert neuroprotective effects through increased brain concentrations of glucagon-like peptide-1 (GLP-1), which has been associated with neuroprotection and improved cognitive function .
- Intranasal Formulation : An intranasal formulation has been developed to enhance delivery and efficacy, showing a 3.3-fold increase in brain/plasma ratio compared to oral administration .
Summary of Applications
Application Area | Findings |
---|---|
Type 2 Diabetes Management | Significant reductions in HbA1c and FPG; well-tolerated with minimal adverse effects. |
Neurodegenerative Diseases | Potential as an antiparkinsonian agent due to ability to cross BBB and enhance GLP-1 levels. |
作用机制
奥马利格鲁肽通过抑制二肽基肽酶-4 (DPP-4) 酶发挥作用。这种抑制增加了促胰岛素分泌激素(如胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌肽 (GIP))的水平。 这些激素通过以葡萄糖依赖的方式增加胰岛素分泌和减少胰高血糖素释放来降低血糖浓度 . 奥马利格鲁肽的分子靶点包括 DPP-4 酶和促胰岛素分泌激素通路 .
相似化合物的比较
奥马利格鲁肽与其他 DPP-4 抑制剂(如阿格列汀、利格列汀和西格列汀)进行比较。 奥马利格鲁肽的独特之处在于它的长效性质,允许每周一次给药,而其他 DPP-4 抑制剂则需要每天一次给药 . 这种减少的给药频率可以提高患者对治疗的依从性并改善整体血糖控制 .
类似的化合物包括:
- 阿格列汀
- 利格列汀
- 西格列汀
- 沙格列汀
生物活性
Omarigliptin, a novel dipeptidyl peptidase-4 (DPP-4) inhibitor, has gained attention for its potential in treating type 2 diabetes mellitus (T2DM) and its emerging applications in neuroprotection. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, and potential repurposing as a neuroprotective agent.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic Profile
this compound exhibits a unique pharmacokinetic profile characterized by:
- Rapid Absorption : Peak plasma concentrations are typically reached within 0.5 to 4 hours post-administration .
- Long Half-Life : The terminal half-life exceeds 100 hours, allowing for once-weekly dosing .
- Dose Proportionality : Studies show that the area under the curve (AUC) and maximum concentration (C_max) increase dose-dependently within the therapeutic range of 1 to 50 mg .
Pharmacodynamic Effects
The primary mechanism of action involves the inhibition of DPP-4, which leads to increased levels of active glucagon-like peptide-1 (GLP-1). Key findings include:
- DPP-4 Inhibition : Inhibition levels range from approximately 77% to 89% at 168 hours post-dose, indicating sustained activity over the dosing interval .
- GLP-1 Stabilization : this compound stabilizes active GLP-1 levels, enhancing glucose-dependent insulin secretion and reducing glucagon secretion .
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Data
Parameter | Value |
---|---|
Absorption Time | 0.5 - 4 hours |
Terminal Half-Life | >100 hours |
DPP-4 Inhibition (%) | 77% - 89% at 168 hours |
AUC Dose Proportionality | Yes |
Recommended Dose Range | 1 - 50 mg once weekly |
Case Studies and Research Findings
Recent studies have explored the potential of this compound beyond its role as a DPP-4 inhibitor. Notably, research indicates its ability to cross the blood-brain barrier (BBB), suggesting possible applications in neurodegenerative diseases such as Parkinson's disease.
Neuroprotective Potential
A study demonstrated that this compound's low molecular weight and lipophilicity enable it to penetrate the BBB effectively. This was evidenced by a significant increase in brain GLP-1 concentration following intranasal administration compared to oral dosing .
Table 2: Neuroprotective Study Results
Administration Route | Brain/Plasma Ratio | GLP-1 Concentration Increase |
---|---|---|
Oral | Baseline | Control Group |
Intranasal | 3.3-fold increase | 2.6-fold increase |
属性
IUPAC Name |
(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMPWKUAHLTIBJ-ISTRZQFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153678 | |
Record name | Omarigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226781-44-7 | |
Record name | Omarigliptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omarigliptin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226781447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omarigliptin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Omarigliptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1226781-44-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMARIGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVP59Q4JE1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。